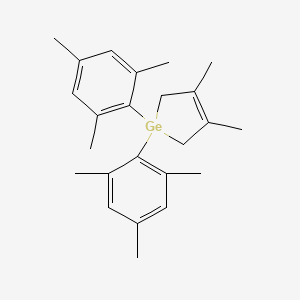![molecular formula C7H16N2O2 B14417057 N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide CAS No. 82154-70-9](/img/structure/B14417057.png)
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH-) linked to a hydroxyethyl group and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide typically involves the reaction of 2-aminoethanol with propanoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired amide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a widely used reducing agent for amides.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the amide group results in the formation of an amine .
Aplicaciones Científicas De Investigación
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: The compound is used in the production of surfactants and emulsifiers
Mecanismo De Acción
The mechanism of action of N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide involves its interaction with specific molecular targets. The hydroxyethyl and aminoethyl groups can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The compound may also participate in coordination chemistry, forming stable complexes with metal ions, which can influence its reactivity and function .
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(2-Hydroxyethyl)amino]ethyl}dodecanamide
- N-{2-[(2-Hydroxyethyl)amino]ethyl}octadecanamide
- N-{2-[(2-Hydroxyethyl)amino]ethyl}ethylenediamine
Uniqueness
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a shorter carbon chain, which can influence its solubility and reactivity. Additionally, the presence of both hydroxyethyl and aminoethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
82154-70-9 |
|---|---|
Fórmula molecular |
C7H16N2O2 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethylamino)ethyl]propanamide |
InChI |
InChI=1S/C7H16N2O2/c1-2-7(11)9-4-3-8-5-6-10/h8,10H,2-6H2,1H3,(H,9,11) |
Clave InChI |
GWVQHWBSTSBMDB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


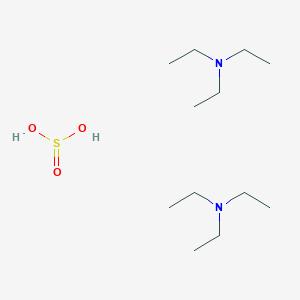
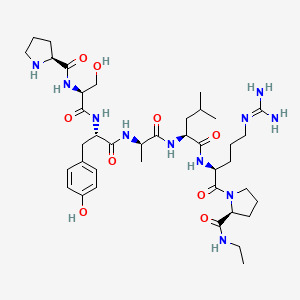



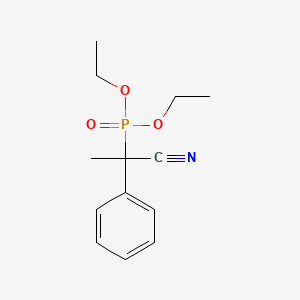
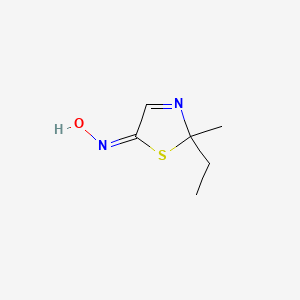

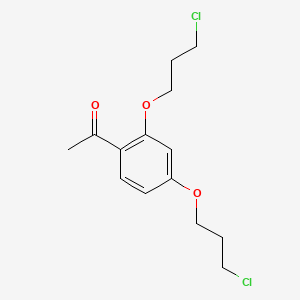


![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)

